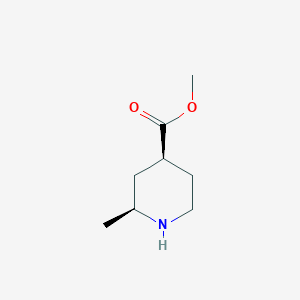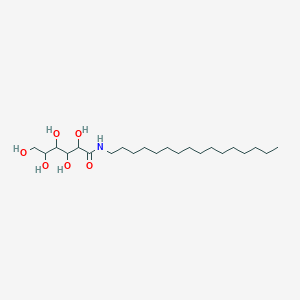![molecular formula C17H18N2O5 B12334869 ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B12334869.png)
ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, followed by intramolecular cyclization. The reaction starts with the condensation of salicylic aldehyde with an active methylene compound, such as malononitrile, in the presence of a base like piperidine. This is followed by intramolecular cyclization via Michael addition to form the chromene ring .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign catalysts and solvent-free conditions, are often applied to scale up the synthesis for industrial purposes .
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromenes, which can have different functional groups depending on the reagents and conditions used .
科学的研究の応用
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Materials Science: Chromene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. In cancer cells, it induces apoptosis by increasing mitochondrial superoxide levels and decreasing mitochondrial membrane potential. This leads to the activation of caspase enzymes, which are crucial for the apoptotic process . The compound also induces oxidative stress, further contributing to its cytotoxic effects .
類似化合物との比較
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: This compound also exhibits anticancer properties but has different substituents on the chromene ring.
3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles: These derivatives have shown high cytotoxicity against various cancer cell lines and are studied for their potential as anticancer agents.
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3/t11-,13+/m0/s1 |
InChIキー |
WTICPMGJMIXVNO-WCQYABFASA-N |
異性体SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2[C@@H]1[C@H](C#N)C(=O)OCC)N |
正規SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)
![1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12334834.png)







